![molecular formula C22H21BrN2O2 B14231715 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol CAS No. 488809-45-6](/img/structure/B14231715.png)
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is a chemical compound that belongs to the class of carbazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a quinone derivative, while reduction may yield a fully saturated carbazole derivative.
Scientific Research Applications
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)-5-Methoxycarbonyl-1-(N,N-Dimethylaminopropyl)-3,4-Dihydropyrimidin-2(1H)-One: This compound has a similar bromophenyl group but differs in its core structure and functional groups.
9-(1H-Indol-3-yl)-7-Methoxy-3,3-Dimethyl-3,4-Dihydro-2H-Xanthen-1(9H)-One: This compound shares the indole scaffold but has different substituents and functional groups.
Uniqueness
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is unique due to its specific combination of functional groups and its carbazole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Properties
CAS No. |
488809-45-6 |
|---|---|
Molecular Formula |
C22H21BrN2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
9-[3-[(4-bromophenyl)methylamino]propyl]carbazole-2,7-diol |
InChI |
InChI=1S/C22H21BrN2O2/c23-16-4-2-15(3-5-16)14-24-10-1-11-25-21-12-17(26)6-8-19(21)20-9-7-18(27)13-22(20)25/h2-9,12-13,24,26-27H,1,10-11,14H2 |
InChI Key |
JBSPUYKTUOATPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C3=C(C=CC(=C3)O)C4=C2C=C(C=C4)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


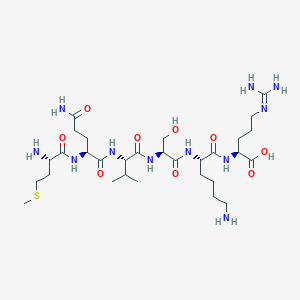
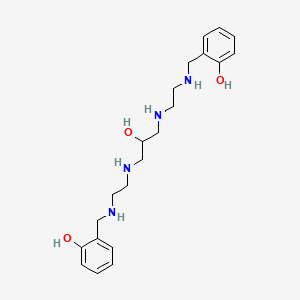


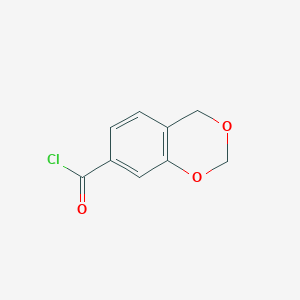
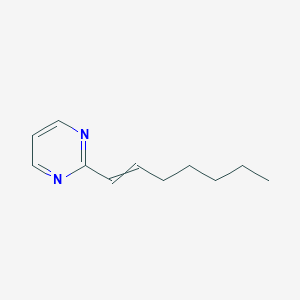
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
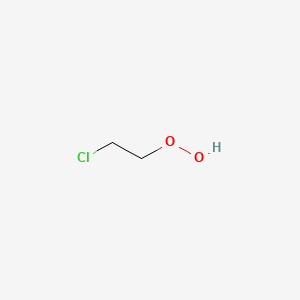


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
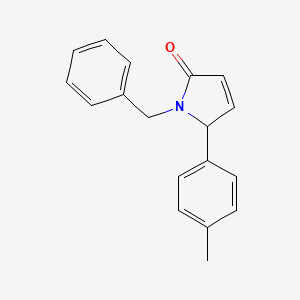
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
